6-Methyl-N-phenyl-5-vinylpyridin-2-amine
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Overview
Description
6-Methyl-N-phenyl-5-vinylpyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a phenyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenyl-5-vinylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with phenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-phenyl-5-vinylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction of a nitro group yields an amine.
Scientific Research Applications
6-Methyl-N-phenyl-5-vinylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-N-phenyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-phenylpyridin-3-amine: Similar structure but lacks the vinyl group.
5-Vinyl-2-methylpyridin-3-amine: Similar structure but lacks the phenyl group.
N-Phenyl-5-vinylpyridin-2-amine: Similar structure but lacks the methyl group.
Uniqueness
6-Methyl-N-phenyl-5-vinylpyridin-2-amine is unique due to the presence of all three substituents (methyl, phenyl, and vinyl groups) on the pyridine ring. This unique combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-ethenyl-6-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C14H14N2/c1-3-12-9-10-14(15-11(12)2)16-13-7-5-4-6-8-13/h3-10H,1H2,2H3,(H,15,16) |
InChI Key |
WCSKMAGMIBKKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2=CC=CC=C2)C=C |
Origin of Product |
United States |
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